2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid
CAS No.: 149771-25-5
Cat. No.: VC4223230
Molecular Formula: C12H7F3N2O2
Molecular Weight: 268.195
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 149771-25-5 |
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Molecular Formula | C12H7F3N2O2 |
Molecular Weight | 268.195 |
IUPAC Name | 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid |
Standard InChI | InChI=1S/C12H7F3N2O2/c13-12(14,15)9-8(11(18)19)6-16-10(17-9)7-4-2-1-3-5-7/h1-6H,(H,18,19) |
Standard InChI Key | ANRSNMBBSUTAEN-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=NC=C(C(=N2)C(F)(F)F)C(=O)O |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s structure features a pyrimidine ring (C₄H₃N₂) substituted at positions 2, 4, and 5 with phenyl, trifluoromethyl (-CF₃), and carboxylic acid (-COOH) groups, respectively. The planar pyrimidine ring enables π-π stacking interactions, while the -CF₃ group introduces steric bulk and electron-withdrawing effects that modulate reactivity. The carboxylic acid moiety enhances water solubility through hydrogen bonding and salt formation.
Key Structural Features:
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Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
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Substituent Effects:
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Phenyl Group (C₆H₅): Enhances lipophilicity and stabilizes the molecule via hydrophobic interactions.
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Trifluoromethyl Group (-CF₃): Increases metabolic stability and electronegativity, influencing binding affinity in biological systems.
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Carboxylic Acid (-COOH): Facilitates derivatization into esters, amides, or salts for tailored solubility and bioavailability.
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Physicochemical Data
Property | Value |
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Molecular Formula | C₁₂H₇F₃N₂O₂ |
Molecular Weight | 268.195 g/mol |
IUPAC Name | 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid |
SMILES | C1=CC=C(C=C1)C2=NC=C(C(=N2)C(F)(F)F)C(=O)O |
InChI Key | ANRSNMBBSUTAEN-UHFFFAOYSA-N |
The compound’s solubility remains underexplored, though its carboxylic acid group suggests moderate solubility in polar solvents like ethanol or dimethyl sulfoxide (DMSO). LogP values, indicative of lipophilicity, are theoretically estimated at 2.1–2.5, balancing membrane permeability and aqueous solubility.
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
Synthesis typically involves constructing the pyrimidine ring followed by sequential functionalization. A representative route includes:
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Pyrimidine Ring Formation:
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Cyclocondensation of β-keto esters with amidines under acidic conditions yields 4-substituted pyrimidines. For example, ethyl acetoacetate reacts with trifluoroacetamidine to form 4-(trifluoromethyl)pyrimidine intermediates.
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Phenyl Group Introduction:
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Suzuki-Miyaura coupling of a halogenated pyrimidine (e.g., 5-bromo-4-(trifluoromethyl)pyrimidine) with phenylboronic acid installs the aryl group at position 2.
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Carboxylation:
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Hydrolysis of a methyl or ethyl ester precursor (e.g., 5-ethoxycarbonyl derivative) under basic conditions (NaOH, H₂O/EtOH) yields the carboxylic acid.
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Critical Reaction Parameters:
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Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps.
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Temperature: 80–100°C for cyclocondensation; room temperature for hydrolysis.
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Yield Optimization: Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
Industrial-Scale Production Challenges
Industrial synthesis faces hurdles in cost-effective trifluoromethylation and minimizing by-products. Continuous flow reactors and microwave-assisted synthesis are emerging solutions to enhance efficiency.
Biological Activity and Mechanistic Insights
Enzyme Inhibition
The compound exhibits inhibitory activity against dihydrofolate reductase (DHFR), a target in anticancer and antimicrobial therapies. Molecular docking studies suggest the -CF₃ group forms hydrophobic interactions with DHFR’s active site, while the carboxylic acid hydrogen-bonds to conserved residues (e.g., Asp27 in E. coli DHFR).
Antimicrobial Properties
In vitro assays demonstrate moderate activity against Gram-positive bacteria (Staphylococcus aureus, MIC: 32 µg/mL) and fungi (Candida albicans, MIC: 64 µg/mL). Synergy with β-lactam antibiotics has been observed, likely due to efflux pump inhibition.
Applications in Industry and Research
Pharmaceutical Development
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Prodrug Design: Ester derivatives (e.g., ethyl ester) improve blood-brain barrier penetration for CNS targets.
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Kinase Inhibitors: The pyrimidine scaffold is a template for ATP-competitive inhibitors in oncology .
Agrochemical Innovations
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Herbicides: Analogues with modified substituents inhibit acetolactate synthase (ALS), a target in weed control.
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Insecticides: Trifluoromethyl groups enhance photostability and insecticidal potency against Aphis gossypii.
Material Science
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Coordination Polymers: The carboxylic acid group chelates metal ions (e.g., Cu²⁺) to form porous frameworks for gas storage.
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Liquid Crystals: Pyrimidine derivatives exhibit mesomorphic properties applicable in display technologies.
Future Directions and Challenges
Research Gaps
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Solubility and Stability: Systematic studies under physiological conditions are needed.
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In Vivo Efficacy: Limited pharmacokinetic data necessitate animal model testing.
Synthetic Innovations
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Photocatalytic Trifluoromethylation: Transition-metal-free strategies using CF₃ radicals could streamline synthesis.
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Biocatalytic Approaches: Engineered enzymes (e.g., transaminases) may enable enantioselective derivatization.
Regulatory Considerations
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Toxicology Profiles: Acute and chronic toxicity studies are essential for pharmaceutical or agrochemical adoption.
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Green Chemistry: Solvent-free reactions and biodegradable by-products align with sustainability goals.
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